1H-Pyrrole-2,5-diamine
Overview
Description
1H-Pyrrole-2,5-diamine is an organic compound with the molecular formula C4H7N3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-diamine can be synthesized through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron(III) chloride under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as those involving manganese complexes, allows for the conversion of primary diols and amines to pyrroles with high selectivity and minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions with halogenating agents like N-chlorosuccinimide or N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-chlorosuccinimide in dichloromethane.
Major Products Formed:
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of 2,5-diaminotetrahydropyrrole.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,5-diamine exerts its effects involves interactions with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects, such as the disruption of metabolic pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits antimicrobial and antiviral activities.
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Uniqueness: 1H-Pyrrole-2,5-diamine is unique due to its dual amine groups at the 2 and 5 positions, which confer distinct reactivity and biological activity compared to other pyrrole derivatives. This structural feature allows for diverse chemical modifications and the development of novel compounds with enhanced properties .
Properties
IUPAC Name |
1H-pyrrole-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-3-1-2-4(6)7-3/h1-2,7H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBLOXMPLUXQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596247 | |
Record name | 1H-Pyrrole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-51-9 | |
Record name | 1H-Pyrrole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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